molecular formula C9H12N2O2 B12049900 (2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid

(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid

Katalognummer: B12049900
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: FXUIIMLZBKKHLE-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid is a chiral amino acid derivative with a pyridine ring attached to the amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid typically involves the reaction of ®-2-aminopropanoic acid with pyridin-3-ylmethanol under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: (2R)-2-[(Pyridin-3-ylmethyl)amino]propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of (2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid: The enantiomer of the compound with similar properties but different biological activity.

    2-[(Pyridin-2-ylmethyl)amino]propanoic acid: A structural isomer with the pyridine ring attached at a different position.

    2-[(Pyridin-4-ylmethyl)amino]propanoic acid: Another isomer with the pyridine ring attached at the 4-position.

Uniqueness

(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid is unique due to its specific chiral configuration and the position of the pyridine ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

(2R)-2-(pyridin-3-ylmethylamino)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-7(9(12)13)11-6-8-3-2-4-10-5-8/h2-5,7,11H,6H2,1H3,(H,12,13)/t7-/m1/s1

InChI-Schlüssel

FXUIIMLZBKKHLE-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](C(=O)O)NCC1=CN=CC=C1

Kanonische SMILES

CC(C(=O)O)NCC1=CN=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.